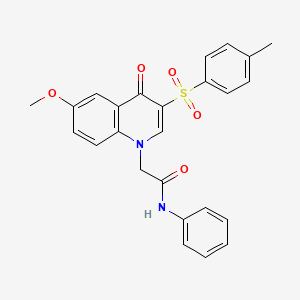![molecular formula C16H19N3O3S B2511318 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2380035-05-0](/img/structure/B2511318.png)
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it has been found to interact with a range of proteins and enzymes in the body. It has been found to inhibit the activity of the dopamine transporter and sodium channel. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine are varied. It has been found to have an effect on the dopamine transporter, which can lead to changes in dopamine levels in the brain. It has also been found to have an effect on the sodium channel, which can lead to changes in the electrical activity of cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine in lab experiments are that it is a well-established compound with a known synthesis method. It has also been found to have a range of biochemical and physiological effects, making it useful in a wide range of research applications. The limitations of using 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine in lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine. One area of research is in the development of new cancer treatments. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential target for new cancer drugs. Another area of research is in the development of new treatments for neurological disorders. Its effect on the dopamine transporter makes it a potential target for new treatments for disorders such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has a range of biochemical and physiological effects. Its synthesis method is well established, and it is widely used in scientific research. It has been found to have potential applications in the development of new cancer treatments and treatments for neurological disorders. Further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine involves the reaction of 4-(4-fluorophenyl)piperidine with 2-chloro-6-methoxypyrimidine in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to give the final compound. The synthesis method has been well established and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine has been used in a wide range of scientific research applications. It has been found to have anticancer properties and has been used in cancer research. It has also been used in neuroscience research as it has been found to have an effect on the dopamine transporter. Additionally, it has been used in cardiovascular research as it has been found to have an effect on the sodium channel.
Eigenschaften
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-22-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFWJIISJGAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)


![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)



![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)